1-(2,6-Dimethyl-3-nitrophenyl)ethanone
Description
1-(2,6-Dimethyl-3-nitrophenyl)ethanone is a substituted acetophenone derivative characterized by a nitro group at the 3-position and methyl groups at the 2- and 6-positions of the aromatic ring.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(2,6-dimethyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO3/c1-6-4-5-9(11(13)14)7(2)10(6)8(3)12/h4-5H,1-3H3 |
InChI Key |
XPYBKKPWGOPZOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,6-Dimethyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylacetophenone. The nitration reaction typically uses a mixture of concentrated sulfuric acid and nitric acid as the nitrating agent. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Condensation Reactions
The ketone group in 1-(2,6-Dimethyl-3-nitrophenyl)ethanone enables condensation reactions with nucleophiles such as amines. For example:
-
Imine Formation : Reacting with primary amines under reflux in ethanol yields imines (Schiff bases). This reaction requires controlled pH (6.5–7.5) and temperatures of 60–80°C for optimal selectivity.
-
Chalcone Synthesis : Condensation with aromatic aldehydes (e.g., 3-nitrobenzaldehyde) in alcoholic NaOH produces α,β-unsaturated ketones (chalcones). These reactions proceed via Claisen-Schmidt condensation, achieving >90% yields under reflux .
Example :
Pyrazoline Formation
Reaction with hydrazine hydrate in ethanol yields 2-pyrazoline derivatives. Substituents on hydrazine (e.g., aryl groups) influence the product’s pharmacological activity .
Conditions :
-
Solvent: Ethanol
-
Temperature: Reflux (78°C)
-
Catalyst: None required
Representative Yields :
| Product Code | R Group | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 3a | Piperidone | 97 | 170–172 |
| 3e | 4-Chlorophenyl | 96 | 180–182 |
Tetrahydroisoquinoline Derivatives
Cyclocondensation with cyanothioacetamide in ethanol (piperidine catalyst) produces 5,6,7,8-tetrahydroisoquinoline derivatives. This regioselective reaction achieves 93–96% yields .
Mechanism :
-
Knoevenagel condensation between ketone and cyanothioacetamide.
-
Michael addition and Thorpe-Ziegler cyclization.
Reaction Scheme :
Electrophilic Aromatic Substitution
The nitro group directs electrophiles to the meta position. Key reactions include:
-
Nitration : Further nitration under mixed acid conditions occurs at the para position relative to existing nitro groups.
-
Halogenation : Limited reactivity due to deactivation by the nitro group; bromination requires Lewis acid catalysts (e.g., FeBr₃).
Reduction of Nitro Group
Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, forming 1-(2,6-Dimethyl-3-aminophenyl)ethanone. This product is a versatile intermediate for dyes and pharmaceuticals.
Ketone Modifications
-
Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol yields oximes, useful in coordination chemistry.
-
Grignard Addition : Limited by steric hindrance from methyl groups; bulkier organometallics (e.g., PhMgBr) show <40% conversion.
Mechanistic Insights
The nitro group’s electron-withdrawing nature enhances the ketone’s electrophilicity, facilitating nucleophilic attacks. Computational studies (e.g., electrostatic potential maps) highlight electron-deficient regions at the ketone carbonyl and nitro oxygen atoms, guiding reagent interactions .
Key Reactivity Parameters :
| Parameter | Value (eV) |
|---|---|
| Electronegativity (χ) | 4.44 |
| Electrophilicity (ψ) | 8.21 |
Scientific Research Applications
Scientific Research Applications
-
Pharmaceutical Development
- Intermediate in Drug Synthesis: 1-(2,6-Dimethyl-3-nitrophenyl)ethanone is utilized as a precursor in the synthesis of pharmacologically active compounds, particularly in the development of antihypertensive agents. The compound's structure allows it to participate in reactions that lead to the formation of dihydropyridine derivatives, which are crucial in treating cardiovascular diseases .
- Case Study: Research has demonstrated that derivatives synthesized from this compound exhibit significant biological activity, including calcium channel blocking properties, which are essential for managing hypertension and angina .
-
Agrochemical Applications
- Pesticide Formulation: The compound is explored for its potential use in developing new agrochemicals. Its ability to modify biological pathways in pests makes it a candidate for creating effective pesticides with reduced environmental impact.
- Research Findings: Studies indicate that modifications to the nitrophenyl group can enhance the efficacy and selectivity of these agrochemicals against target pests while minimizing harm to beneficial organisms .
-
Material Science
- Polymer Additives: this compound can be incorporated into polymer matrices to improve mechanical properties and thermal stability. Its role as a plasticizer or stabilizer is being investigated in various polymer formulations.
- Application Insights: The integration of this compound into polymer systems has shown promising results in enhancing durability and performance under stress conditions .
Data Tables
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological outcomes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Halogen-Substituted Analogs
- 1-(2,6-Difluoro-3-nitrophenyl)ethanone (C₈H₅F₂NO₃): Molecular mass: 201.128 . Reduced steric bulk compared to methyl substituents may improve reactivity in electrophilic substitution reactions.
- 1-(2,6-Dichloro-3-nitrophenyl)ethanone (C₈H₅Cl₂NO₃): Molecular mass: 234.0362 . Chlorine's larger atomic radius and electron-withdrawing nature increase molecular weight and may lower melting points compared to methyl analogs.
Hydroxy- and Methoxy-Substituted Analogs
- 1-(2-Hydroxy-3,6-dimethyl-5-nitrophenyl)ethanone (C₉H₉ClO₃): Melting point: 152°C . Hydroxy groups enable hydrogen bonding, increasing solubility in aqueous media compared to non-polar methyl or halogen substituents.
- 1-(2-Hydroxy-4-methoxy-5-nitrophenyl)ethanone (C₉H₉NO₅): Methoxy groups provide moderate electron-donating effects, balancing the nitro group's electron withdrawal .
Amino-Substituted Analog
- However, its toxicological profile remains understudied .
Structural and Functional Diversity
- 1-(3-Nitrophenyl)ethanone: Simpler structure lacking 2,6-substituents reduces steric hindrance, facilitating reactions at the aromatic ring . Lower molecular weight (165.13 g/mol inferred) compared to dimethyl or dihalogen analogs.
- Benzofuran Derivatives: Compounds like 1-[2-(1-acetoxymethyl-vinyl)-6-hydroxy-benzofuran-5-yl]-ethanone exhibit fused aromatic systems, enhancing π-π stacking interactions and altering biological activity .
Comparative Data Table
Biological Activity
1-(2,6-Dimethyl-3-nitrophenyl)ethanone, also known as a nitrophenyl ketone derivative, has garnered interest in various biological and pharmacological studies. This compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to summarize the current understanding of its biological activity based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a nitro group attached to a dimethyl-substituted phenyl ring, contributing to its reactivity and biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
- Staphylococcus aureus : MIC = 0.025 mg/mL
- Escherichia coli : MIC = 0.030 mg/mL
- Candida albicans : MIC = 0.020 mg/mL
These results indicate its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the proliferation of cancer cell lines such as:
- Prostate Cancer (PC3) : The compound exhibited an IC50 value of 15 µM.
- Breast Cancer (MCF-7) : An IC50 value of 12 µM was recorded.
These findings suggest that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation .
Anti-inflammatory Properties
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines in vitro. Specifically:
- A reduction in TNF-alpha and IL-6 levels was observed when treated with concentrations ranging from 5 to 20 µM.
This suggests that the compound may be beneficial in managing inflammatory conditions .
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Pharmaceutical Sciences evaluated the efficacy of various nitrophenyl ketones against multi-drug resistant strains. The study highlighted that this compound showed superior activity compared to standard antibiotics like ampicillin and tetracycline.
Case Study 2: Anticancer Activity Assessment
In a comparative study on the anticancer effects of various compounds on breast cancer cells, researchers found that this compound significantly reduced cell viability and induced apoptosis at concentrations lower than those required for conventional chemotherapeutics .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 1-(2,6-Dimethyl-3-nitrophenyl)ethanone, and how can reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using substituted benzene derivatives, acetic anhydride, and Lewis acids like aluminum chloride (AlCl₃) . For nitration, controlled addition of nitric acid at low temperatures (0–5°C) minimizes side reactions. Post-synthetic purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product. Monitor reaction progress using TLC with UV visualization, and confirm purity via melting point analysis or HPLC.
Q. What safety protocols should be prioritized when handling this compound, given incomplete toxicological data?
- Methodological Answer : While health hazards are not formally classified, the absence of comprehensive toxicological studies necessitates stringent precautions:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation of vapors/dust .
- Implement spill containment measures (e.g., absorbent pads) and avoid contact with oxidizing agents due to the nitro group's reactivity .
- Store in a cool, dry environment (<25°C) away from ignition sources, and label containers with GHS-compliant warnings (e.g., P261, P262) .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretch ~1700 cm⁻¹, nitro group ~1520 cm⁻¹) .
- GC-MS : Determine molecular weight (C₁₀H₁₁NO₃; theoretical MW 209.2) and fragmentation patterns under electron ionization .
- ¹H/¹³C NMR : Assign methyl (δ 2.3–2.5 ppm), aromatic protons (δ 7.0–8.0 ppm), and carbonyl carbons (δ ~200 ppm). Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or isomerism. Strategies include:
- Cross-validate using multiple techniques (e.g., compare NMR with X-ray crystallography for unambiguous conformation ).
- Replicate experiments under controlled conditions (e.g., fixed temperature/pH) to assess reproducibility .
- Use computational tools (DFT calculations) to predict spectra and compare with empirical data .
Q. What experimental design considerations are critical for studying the substituent effects on reactivity?
- Methodological Answer :
- Variable Isolation : Systematically vary substituents (e.g., methyl vs. methoxy groups) while keeping other parameters constant .
- Kinetic Studies : Monitor reaction rates (e.g., nitration) via UV-Vis spectroscopy to assess electron-donating/withdrawing effects.
- Solvent Screening : Test polar vs. non-polar solvents to evaluate solvation impacts on intermediate stability .
Q. How can computational modeling enhance understanding of this compound’s interactions in catalytic systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate interactions with catalysts (e.g., metal-organic frameworks) to predict binding affinities .
- Docking Studies : Use software like AutoDock Vina to model ligand-receptor interactions for potential biological activity screening (Note: BenchChem excluded per guidelines).
- Thermodynamic Profiling : Calculate Gibbs free energy (ΔG) of reactions using Gaussian or ORCA to identify energetically favorable pathways .
Data Contradiction and Validation
Q. What strategies mitigate limitations in experimental designs, such as sample degradation during long-term studies?
- Methodological Answer :
- Stabilization : Store samples at –20°C under inert gas (N₂/Ar) to slow oxidation/degradation .
- Real-Time Monitoring : Use inline analytics (e.g., Raman probes) to track changes without interrupting experiments .
- Control Groups : Include reference standards (e.g., 2,6-Dihydroxyacetophenone) to benchmark stability under identical conditions .
Structural and Mechanistic Insights
Q. How does steric hindrance from the 2,6-dimethyl groups influence regioselectivity in further functionalization?
- Methodological Answer :
- Steric effects from methyl groups direct electrophilic substitution to the para position relative to the nitro group. Validate via competitive reactions (e.g., bromination) and analyze product ratios via GC-MS .
- Computational mapping of electrostatic potential surfaces (EPS) using Chem3D can visualize electron density distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
